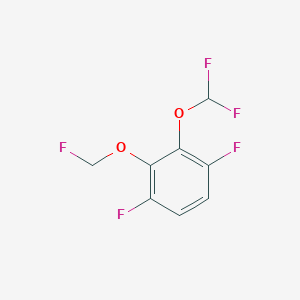
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, making it a fluorinated aromatic ether.
Métodos De Preparación
The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of fluorine atoms using reagents like or .
Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate (DMS) or methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using reagents like (e.g., or ).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding using oxidizing agents like or .
Reduction Reactions: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Aplicaciones Científicas De Investigación
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The methoxy groups may also play a role in the compound’s solubility and distribution within biological systems .
Comparación Con Compuestos Similares
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene can be compared with other similar compounds, such as:
1,4-Difluoro-2-(trifluoromethoxy)benzene: This compound has an additional fluorine atom in the methoxy group, which may alter its chemical reactivity and biological activity.
1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene: This compound has a different substitution pattern on the benzene ring, which can affect its physical and chemical properties.
Propiedades
Fórmula molecular |
C8H5F5O2 |
|---|---|
Peso molecular |
228.12 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-1,4-difluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-6-4(10)1-2-5(11)7(6)15-8(12)13/h1-2,8H,3H2 |
Clave InChI |
ZBLKLIRTVQNKLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)OCF)OC(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14045670.png)
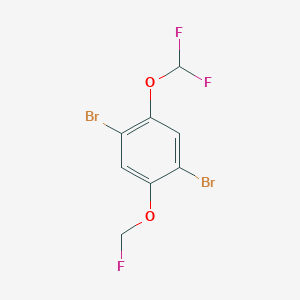
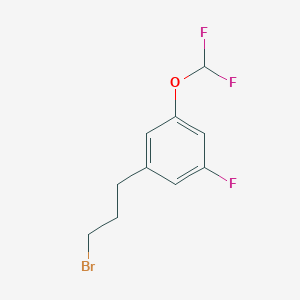
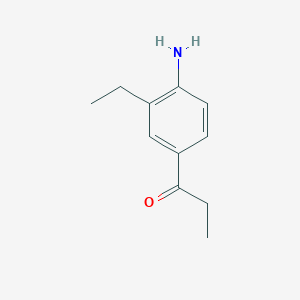


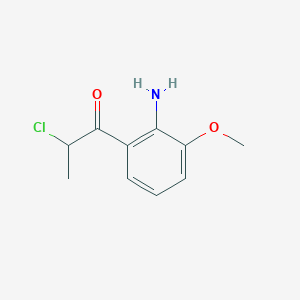
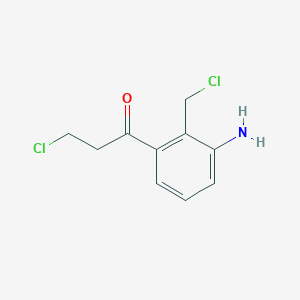
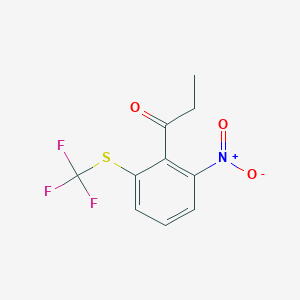
![(1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid](/img/structure/B14045719.png)


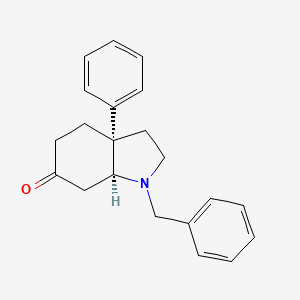
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-](/img/structure/B14045757.png)
